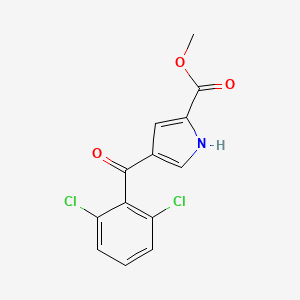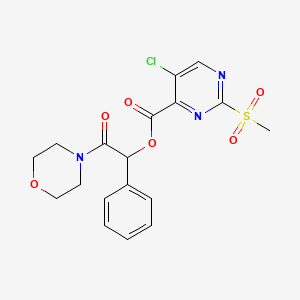
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that features a pyrrole ring substituted with a methyl ester group and a 2,6-dichlorobenzoyl group
作用机制
Target of Action
A related compound, 2,6-dichlorobenzonitrile (dcbn), is known to interfere with cellulose synthesis
Mode of Action
Dcbn, a related compound, interferes with cellulose synthesis . It’s possible that methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate might interact with its targets in a similar way, causing changes in the cellular structure and function.
Biochemical Pathways
Dcbn is known to affect the synthesis of cellulose , which is a crucial component of the cell wall in plants. This could potentially lead to downstream effects such as impaired cell growth and development.
Result of Action
Based on the action of dcbn, it can be inferred that the compound might lead to impaired cell growth and development due to its potential interference with cellulose synthesis .
Action Environment
It’s known that the physical state of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, can affect its photoactivity . This suggests that environmental factors such as temperature and light could potentially influence the action of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative. One common method is the Friedel-Crafts acylation reaction, where 2,6-dichlorobenzoyl chloride reacts with methyl 1H-pyrrole-2-carboxylate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrrole-2,5-dicarboxylate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylate derivatives.
Reduction: Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
相似化合物的比较
Similar Compounds
Methyl 4-(2,6-dichlorobenzoyl)amino]benzoate: Similar structure but with an amino group instead of a pyrrole ring.
Methyl 4-(2,6-dichlorobenzoyl)benzoate: Lacks the pyrrole ring, making it less versatile in forming hydrogen bonds or π-π interactions.
Uniqueness
Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the pyrrole ring and the dichlorobenzoyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-13(18)10-5-7(6-16-10)12(17)11-8(14)3-2-4-9(11)15/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAZCLVVMADIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)
![1-[(4-fluorophenyl)methyl]-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea](/img/structure/B2839733.png)


![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)
![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)
![5-bromo-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B2839738.png)

![1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2839743.png)
![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)
![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)
